Cas no 2228612-30-2 (4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol)
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol
- 2228612-30-2
- EN300-1951083
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- Inchi: 1S/C10H12F2O4/c1-15-6-3-5(8(13)10(11)12)4-7(16-2)9(6)14/h3-4,8,10,13-14H,1-2H3
- InChI Key: RYFOWZMUPDUDNJ-UHFFFAOYSA-N
- SMILES: FC(C(C1C=C(C(=C(C=1)OC)O)OC)O)F
Computed Properties
- Exact Mass: 234.07036518g/mol
- Monoisotopic Mass: 234.07036518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 58.9Ų
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1951083-0.05g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 0.05g |
$683.0 | 2023-09-17 | ||
| Enamine | EN300-1951083-0.1g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 0.1g |
$715.0 | 2023-09-17 | ||
| Enamine | EN300-1951083-0.25g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 0.25g |
$748.0 | 2023-09-17 | ||
| Enamine | EN300-1951083-0.5g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 0.5g |
$781.0 | 2023-09-17 | ||
| Enamine | EN300-1951083-1.0g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 1g |
$813.0 | 2023-05-26 | ||
| Enamine | EN300-1951083-2.5g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 2.5g |
$1594.0 | 2023-09-17 | ||
| Enamine | EN300-1951083-5.0g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 5g |
$2360.0 | 2023-05-26 | ||
| Enamine | EN300-1951083-10.0g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 10g |
$3500.0 | 2023-05-26 | ||
| Enamine | EN300-1951083-1g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 1g |
$813.0 | 2023-09-17 | ||
| Enamine | EN300-1951083-5g |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol |
2228612-30-2 | 5g |
$2360.0 | 2023-09-17 |
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol
Introduction to 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol (CAS No. 2228612-30-2)
4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol (CAS No. 2228612-30-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted phenols and is characterized by the presence of a difluoro-hydroxyethyl group and two methoxy substituents on the phenyl ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research in various areas, including drug discovery and development.
The chemical structure of 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol can be represented as follows: C11H13F2O3. The difluoro-hydroxyethyl group is particularly noteworthy as it introduces both hydrophilic and lipophilic characteristics, which can influence the compound's solubility, permeability, and metabolic stability. These properties are crucial for optimizing the pharmacokinetic profile of potential drug candidates.
In recent studies, 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol has shown promising activity in several biological assays. One of the key areas of interest is its potential as an antioxidant. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. Research has demonstrated that this compound exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.
Beyond its antioxidant properties, 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that involves multiple signaling pathways and mediators. Studies have shown that this compound can modulate key inflammatory markers such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). By downregulating these inflammatory mediators, 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol may offer therapeutic benefits in conditions characterized by chronic inflammation.
The potential therapeutic applications of 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol extend to neuroprotection. Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are associated with oxidative stress and inflammation. Preclinical studies have indicated that this compound can protect neuronal cells from oxidative damage and reduce neuroinflammation. These findings suggest that 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol may have neuroprotective properties that could be harnessed for the treatment of neurodegenerative disorders.
In addition to its biological activities, the synthetic accessibility of 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol is another factor that contributes to its appeal in drug discovery. The compound can be synthesized through well-established organic chemistry techniques, making it feasible for large-scale production. This synthetic tractability facilitates further optimization and derivatization to enhance its pharmacological properties.
Clinical trials are an essential step in translating preclinical findings into therapeutic applications. While 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol is still in the early stages of development, preliminary data from preclinical studies are encouraging. Researchers are currently exploring its safety profile and efficacy in animal models of various diseases. If these studies yield positive results, it could pave the way for human clinical trials in the near future.
In conclusion, 4-(2,2-difluoro-1-hydroxyethyl)-2,6-dimethoxyphenol (CAS No. 2286130-30-3) represents a promising compound with multifaceted biological activities. Its unique chemical structure endows it with antioxidant, anti-inflammatory, and neuroprotective properties that make it a valuable candidate for further research and development in medicinal chemistry. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease conditions.
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